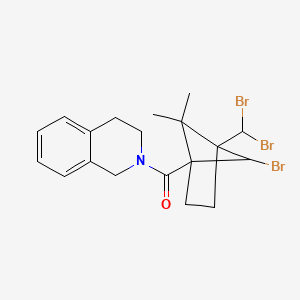

C19H22Br3NO

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C19H22Br3NO is a brominated organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C19H22Br3NO typically involves the bromination of an appropriate precursor. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pressure conditions. The specific synthetic route can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of This compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

C19H22Br3NO: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less brominated derivatives.

Substitution: The bromine atoms in can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated ketones or aldehydes, while reduction can produce debrominated derivatives.

Scientific Research Applications

C19H22Br3NO: has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C19H22Br3NO involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

C19H22Br3NO: can be compared with other brominated organic compounds, such as:

C19H22Br2NO: This compound has one less bromine atom and may exhibit different chemical and biological properties.

C19H22Br4NO: With one additional bromine atom, this compound may have enhanced reactivity and different applications.

The uniqueness of This compound

Biological Activity

C19H22Br3NO is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and endocrine disruption. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its complex molecular structure, which includes multiple bromine atoms and a nitrogen atom. The presence of bromine suggests potential reactivity and biological interactions, particularly in relation to cellular signaling pathways.

Biological Activity Overview

The biological activities of this compound can be assessed through various mechanisms, including:

- Antimicrobial Activity : Investigations have shown that compounds similar to this compound exhibit significant antimicrobial properties.

- Endocrine Disruption : The compound may interact with hormone receptors, influencing gene expression related to estrogen and androgen signaling.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound demonstrate notable antimicrobial effects. A study on triclocarban (TCC), a compound with similar structural features, revealed that it enhances estradiol-dependent activation of estrogen receptors (ER) and testosterone-dependent activation of androgen receptors (AR) by up to 2.5-fold at concentrations ranging from 1–10 μM .

Table 1: Antimicrobial Activity Comparison

| Compound | Concentration (μM) | Effect on ER Activation | Effect on AR Activation |

|---|---|---|---|

| Triclocarban | 1-10 | Up to 2.5-fold | Up to 2.5-fold |

| This compound | TBD | TBD | TBD |

Endocrine Disruption Potential

The endocrine-disrupting potential of this compound is significant, as evidenced by its interaction with various nuclear receptors. In vitro studies have shown that compounds like TCC can act as weak agonists or antagonists in assays involving aryl hydrocarbon receptors (AhR), estrogen receptors (ER), and androgen receptors (AR) .

- Ryanodine Receptor Interaction : TCS (a compound similar to this compound) was found to significantly enhance the binding of [^3H]ryanodine to ryanodine receptors (RyR1), leading to increased intracellular calcium levels in skeletal myotubes . This mechanism suggests a pathway through which this compound may influence cellular signaling.

Case Studies

Several case studies have explored the effects of compounds related to this compound in clinical settings. For example:

- A study evaluating the pharmacokinetics of an investigational drug similar to this compound highlighted its safety profile and maximum tolerated dose in human participants .

- Another case study focused on the comparative effectiveness of multiple therapies involving compounds like TCC, assessing their impact on patient outcomes .

Properties

Molecular Formula |

C19H22Br3NO |

|---|---|

Molecular Weight |

520.1 g/mol |

IUPAC Name |

[6-bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |

InChI |

InChI=1S/C19H22Br3NO/c1-17(2)18(15(21)22)8-9-19(17,14(18)20)16(24)23-10-7-12-5-3-4-6-13(12)11-23/h3-6,14-15H,7-11H2,1-2H3 |

InChI Key |

DILNGCNUERXJDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2(CCC1(C2Br)C(=O)N3CCC4=CC=CC=C4C3)C(Br)Br)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.